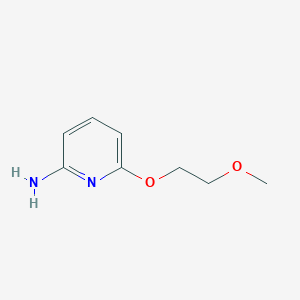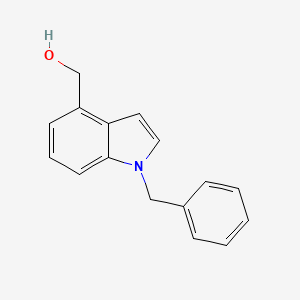
(1-Benzylindol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylindol-4-yl)methanol is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring. This compound features a benzyl group attached to the indole ring at the 1-position and a methanol group at the 4-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Benzylindole Synthesis: The synthesis of this compound typically starts with the formation of indole or benzylindole derivatives. One common method involves the reaction of indole with benzyl chloride in the presence of a strong base like potassium carbonate.
Methanol Introduction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include chromium(VI) oxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups. Typical reagents include halogens and Lewis acids.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), polar solvents.
Major Products Formed:
Oxidation: Indole-4-carboxylic acid, indole-4-aldehyde.
Reduction: Indole-4-amine derivatives.
Substitution: Halogenated indoles, nitro-substituted indoles.
Applications De Recherche Scientifique
(1-Benzylindol-4-yl)methanol has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in organic synthesis and material science.
Biology: Indole derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties. This compound can be used as a precursor for bioactive compounds.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases. They can act as enzyme inhibitors, receptor agonists, or antagonists.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism by which (1-Benzylindol-4-yl)methanol exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the biological context.
Comparaison Avec Des Composés Similaires
(1-Benzylindol-4-yl)methanol is compared with other similar indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
5-Hydroxyindole: Used in the synthesis of serotonin derivatives.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the benzyl group at the 1-position and the methanol group at the 4-position provides distinct chemical properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C16H15NO |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
(1-benzylindol-4-yl)methanol |
InChI |
InChI=1S/C16H15NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,18H,11-12H2 |
Clé InChI |
KWAOWHPHNOGJCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


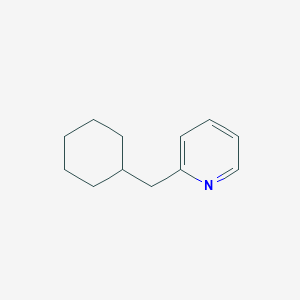

![2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
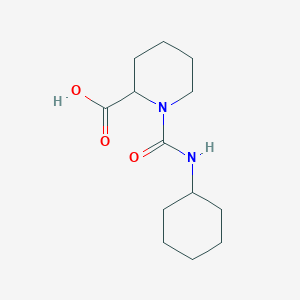



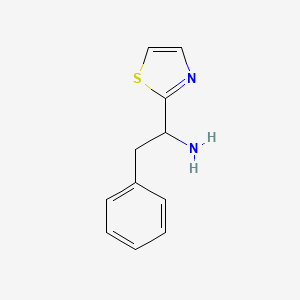
![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoate](/img/structure/B15356858.png)

